REACTION_CXSMILES
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C([O:4][C:5]1[CH:6]=[C:7]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:8]=[C:9]2[C:13]=1[N:12]([CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][O:15]1)[N:11]=[CH:10]2)(=O)C.C([O-])([O-])=O.[K+].[K+]>CCO>[OH:4][C:5]1[CH:6]=[C:7]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:8]=[C:9]2[C:13]=1[N:12]([CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][O:15]1)[N:11]=[CH:10]2 |f:1.2.3|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux over a period of 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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evaporated
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Type
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ADDITION
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Details
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The residue was treated with water (150 mL)
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Type
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EXTRACTION
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Details
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the product was extracted with EtOAc (3×50 mL)
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Type
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CUSTOM
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Details
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The combined extracts were evaporated
|
Type
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CUSTOM
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Details
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the residue was purified by chromatography (EtOAc/hexane, 1:4)
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Name
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|
Type
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product
|
Smiles
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OC=1C=C(C=C2C=NN(C12)C1OCCCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |